molecular formula C15H10N4O2S2 B2595932 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-73-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2595932
CAS No.: 946318-73-6
M. Wt: 342.39
InChI Key: AFYOMTQAMRNTCI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex heterocyclic compound that incorporates benzothiazole, thiazole, and oxazole moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide, also known as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, has been found to have potent activity against M. tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the M. tuberculosis bacterium .

Biochemical Pathways

The action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as a weakened cell wall and increased susceptibility of the bacterium to external threats .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness in the body .

Result of Action

The result of the action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the inhibition of the DprE1 enzyme, leading to a disruption in the synthesis of arabinogalactan . This disruption weakens the cell wall of the M. tuberculosis bacterium, leading to its death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to the combination of benzothiazole, thiazole, and oxazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of biological activities .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c1-8-6-11(21-19-8)13(20)18-15-17-10(7-22-15)14-16-9-4-2-3-5-12(9)23-14/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYOMTQAMRNTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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